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molecular formula C20H26O2 B8727259 4-Hydroxy-4'-octyloxybiphenyl CAS No. 78435-18-4

4-Hydroxy-4'-octyloxybiphenyl

Cat. No. B8727259
M. Wt: 298.4 g/mol
InChI Key: VKMLCPHQDWRURW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04834907

Procedure details

4-n-Octyloxy-4'-acetylbiphenyl (38.5 g, 0.119 mol), formic acid (23.8 g, 5.17 mols) and toluene (200 ml) were heated to 60° C., followed by dropwise adding a 35% H2O2 aqueous solution (160.7 g, 1.04 mol) over 1.5 hour while keeping the liquid temperature at 70°~75° C., thereafter heating at 60°~70° C. for 3 hours with stirring, cooling down to room temperature, extracting with toluene (1.5 l), washing with water till the washing water became neutral, drying, removing toluene, adding ethanol (200 ml), heating under reflux, somewhat cooling, adding a 40% NaOH aqueous solution (80 ml ), again heating under reflux for 2 hours, pouring the solution in 6N hydrochloric acid (1 l), stirring, collecting the resulting solids by suction filtering, adding toluene (300 ml), withdrawing water and recrystallizing to obtain 4-hydroxy-4'-n-octyloxybiphenyl (18.5 g). Yield: 50.6%. M.P.: 153.6° C.
Name
4-n-Octyloxy-4'-acetylbiphenyl
Quantity
38.5 g
Type
reactant
Reaction Step One
Quantity
23.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
160.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:9][C:10]1[CH:15]=[CH:14][C:13]([C:16]2[CH:21]=[CH:20][C:19](C(=O)C)=[CH:18][CH:17]=2)=[CH:12][CH:11]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].C(O)=[O:26].OO>C1(C)C=CC=CC=1>[OH:26][C:19]1[CH:20]=[CH:21][C:16]([C:13]2[CH:14]=[CH:15][C:10]([O:9][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8])=[CH:11][CH:12]=2)=[CH:17][CH:18]=1

Inputs

Step One
Name
4-n-Octyloxy-4'-acetylbiphenyl
Quantity
38.5 g
Type
reactant
Smiles
C(CCCCCCC)OC1=CC=C(C=C1)C1=CC=C(C=C1)C(C)=O
Name
Quantity
23.8 g
Type
reactant
Smiles
C(=O)O
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
160.7 g
Type
reactant
Smiles
OO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 70°~75° C.
TEMPERATURE
Type
TEMPERATURE
Details
heating at 60°~70° C. for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extracting with toluene (1.5 l)
WASH
Type
WASH
Details
washing with water till the washing water
CUSTOM
Type
CUSTOM
Details
drying
CUSTOM
Type
CUSTOM
Details
removing toluene
ADDITION
Type
ADDITION
Details
adding ethanol (200 ml)
TEMPERATURE
Type
TEMPERATURE
Details
heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
somewhat cooling
ADDITION
Type
ADDITION
Details
adding a 40% NaOH aqueous solution (80 ml )
TEMPERATURE
Type
TEMPERATURE
Details
again heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
pouring the solution in 6N hydrochloric acid (1 l)
STIRRING
Type
STIRRING
Details
stirring
CUSTOM
Type
CUSTOM
Details
collecting the resulting solids by suction
FILTRATION
Type
FILTRATION
Details
filtering
ADDITION
Type
ADDITION
Details
adding toluene (300 ml)
CUSTOM
Type
CUSTOM
Details
withdrawing water
CUSTOM
Type
CUSTOM
Details
recrystallizing

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)C1=CC=C(C=C1)OCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 18.5 g
YIELD: PERCENTYIELD 50.6%
YIELD: CALCULATEDPERCENTYIELD 52.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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